molecular formula C20H22O7 B057695 Ophiopogonanone F CAS No. 588706-67-6

Ophiopogonanone F

Cat. No. B057695
M. Wt: 374.4 g/mol
InChI Key: BWBMGXRBGCGOPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly focusing on the synthesis of Ophiopogonanone F were not found, the synthesis of related homoisoflavonoids, such as Methylophiopogonanone B, has been achieved from simple precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, indicating potential synthetic pathways for Ophiopogonanone F as well (Fujii et al., 2009).

Molecular Structure Analysis

Ophiopogonanone F is characterized by its unique molecular structure, which includes a chromone backbone typical of homoisoflavonoids. Detailed structural analysis often involves techniques such as NMR and mass spectrometry to determine specific functional groups and their arrangement within the molecule. The structural elucidation of closely related compounds, such as Ophiopogonone A and Ophiopogonanone A, has been achieved through chemical and spectral studies, providing insights into the molecular structure of Ophiopogonanone F as well (Tada et al., 1980).

Scientific Research Applications

  • Metabolic Pathway Study : The study by Xiao Li, Dengyang Yin, and Ying-chun Sun (2022) focused on identifying and characterizing the metabolites of Ophiopogonanone A (OPA), a related compound, in liver microsomes and hepatocytes of rats and humans. This research provides insights into the metabolic pathways of OPA, including processes like demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. Such information can be crucial for understanding the mechanism of elimination and potential effectiveness or toxicity of related compounds like Ophiopogonanone F (Li, Yin, & Sun, 2022).

  • Homoisoflavonoids Isolation : A study by Jin-ming Chang et al. (2002) successfully isolated five new homoisoflavonoids from Ophiopogon japonicus, including Ophiopogonanone F. The isolation and structural elucidation of these compounds highlight their potential for further pharmacological study and application (Chang et al., 2002).

  • Anti-Inflammatory Properties : Research conducted by Ning Li et al. (2012) identified various homoisoflavonoids from Ophiopogon japonicus, assessing their anti-inflammatory properties. The study revealed that several compounds, including those related to Ophiopogonanone F, showed potent inhibitory effects on nitric oxide production, suggesting potential applications in treating inflammation-related conditions (Li et al., 2012).

  • Antioxidant and Anti-Aging Effects : Yumi Kitahiro and M. Shibano (2020) explored the antioxidant properties of Ophiopogonis Radix, including compounds like Ophiopogonanone F, for potential applications in age-related diseases. Their findings suggest that these compounds could be effective against chronic inflammation associated with aging (Kitahiro & Shibano, 2020).

properties

IUPAC Name

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMGXRBGCGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ophiopogonanone F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone F
Reactant of Route 2
Ophiopogonanone F
Reactant of Route 3
Ophiopogonanone F
Reactant of Route 4
Ophiopogonanone F
Reactant of Route 5
Ophiopogonanone F
Reactant of Route 6
Ophiopogonanone F

Citations

For This Compound
20
Citations
JM Chang, CC Shen, YL Huang, MY Chien… - Journal of natural …, 2002 - ACS Publications
… Five new homoisoflavonoids, ophiopogonanone C (1), ophiopogonanone D (2), ophiopogonone C (3), ophiopogonanone E (4) and ophiopogonanone F (5), and six known compounds …
Number of citations: 53 pubs.acs.org
C Lyu, C Kang, L Kang, J Yang, S Wang, Y He… - … of Pharmaceutical and …, 2020 - Elsevier
The root tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl (“Maidong” in Chinese), with steroidal saponins and homoisoflavonoids as its representative chemical compositions, is a …
Number of citations: 17 www.sciencedirect.com
M Ye, D Guo, G Ye, C Huang - Journal of the American Society for …, 2005 - ACS Publications
… The above fragments were consistent with the known ophiopogonanone F (8), containing a … Therefore, Peak 13 (with the m/z 237 ion) was identified as the known ophiopogonanone F (…
Number of citations: 96 pubs.acs.org
J Qi, D Xu, YF Zhou, MJ Qin… - Rapid communications in …, 2010 - Wiley Online Library
… After analysis of the above product ions peak 20 was identified as the known ophiopogonanone F,19 with an additional methyl substituted at C-5. Similarly, the pseudo-molecular ion (m/…
J Mottaghipisheh, H Stuppner - International Journal of Molecular …, 2021 - mdpi.com
… : ophiopogonanone C by recrystallization, ophiopogonanone D and ophiopogonone C with SLH (mobile phase: MeOH–H 2 O 4:1), ophiopogonanone E and ophiopogonanone F, along …
Number of citations: 20 www.mdpi.com
ZW Yu, GD Lou, LL Ge - Journal of ethnopharmacology, 2021 - Elsevier
Ethnopharmacological relevance Identifying the inductive constituents of cytochrome P450 (CYP) enzymes is important in characterizing the safety of ethnopharmacological herbal …
Number of citations: 2 www.sciencedirect.com
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 35 www.researchgate.net
X Wang, X Xu, W Tao, Y Li, Y Wang… - … and Alternative Medicine, 2012 - hindawi.com
Background. Clinical trials reveal that multiherb prescriptions of herbal medicine often exhibit pharmacological and therapeutic superiority in comparison to isolated single constituents. …
Number of citations: 77 www.hindawi.com
H Wagner, R Bauer, D Melchart, PG Xiao… - … Fingerprint Analysis of …, 2011 - Springer
Without references the exact assignment of the various TLC- and HPLC-zones and peaks respectively is difficult. The TLC and HPLC together yield very characteristic fingerprints which …
Number of citations: 1 link.springer.com
X Hou, D Chen, Y Wang, B Cui, H Xu, Y Wang, H Chen… - Medicine, 2023 - ncbi.nlm.nih.gov
Background: Shenmai injection is frequently utilized in China to clinically treat granulocytopenia in oncology patients following chemotherapy. Despite this, the drug’s therapeutic …
Number of citations: 5 www.ncbi.nlm.nih.gov

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